

# The Discontinuation of Tovinontrine for Sickle Cell Disease: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Tovinontrine |           |
| Cat. No.:            | B611444      | Get Quote |

#### For Immediate Release

BOSTON, MA – This technical guide provides an in-depth analysis of the research and subsequent discontinuation of **tovinontrine** (IMR-687) for the treatment of sickle cell disease (SCD). Developed by Imara Inc., **tovinontrine**, a selective phosphodiesterase-9 (PDE9) inhibitor, showed initial promise in preclinical and early clinical studies but ultimately failed to demonstrate significant efficacy in a pivotal Phase 2b trial. This document, intended for researchers, scientists, and drug development professionals, details the scientific rationale, experimental protocols, and clinical data that led to this outcome.

# Introduction: The Rationale for PDE9 Inhibition in Sickle Cell Disease

Sickle cell disease is a genetic blood disorder characterized by the polymerization of hemoglobin S (HbS) under deoxygenated conditions, leading to red blood cell (RBC) sickling, hemolysis, vaso-occlusion, and chronic inflammation. The standard-of-care therapy, hydroxyurea, is thought to exert its beneficial effects, in part, by increasing levels of cyclic guanosine monophosphate (cGMP), a signaling molecule that can induce the production of fetal hemoglobin (HbF), a potent inhibitor of HbS polymerization.[1]

**Tovinontrine** was developed as a highly selective and potent small molecule inhibitor of PDE9, an enzyme that degrades cGMP.[2][3][4] By inhibiting PDE9, **tovinontrine** was designed to increase intracellular cGMP levels, thereby stimulating HbF production, reducing RBC sickling,



and mitigating the inflammatory cascade and cell adhesion processes that contribute to vaso-occlusive crises (VOCs).[2][5][6]

## **Mechanism of Action: The cGMP Signaling Pathway**

The proposed mechanism of action for **tovinontrine** centered on the potentiation of the nitric oxide (NO)-sGC-cGMP signaling pathway. This pathway plays a crucial role in vascular homeostasis and is known to be dysfunctional in SCD.





Click to download full resolution via product page

Figure 1. Tovinontrine's Proposed Mechanism of Action.



# Preclinical Research and Findings In Vitro Studies

#### Experimental Protocol:

- Cell Lines: Human erythroleukemia cell lines K562 and UT-7 were utilized to assess the impact of tovinontrine on cGMP and HbF production.[7]
- Primary Cells: CD34+ hematopoietic progenitor cells were isolated from the peripheral blood or bone marrow of SCD patients and cultured in a two-phase liquid system to induce erythroid differentiation.[7]
- Treatment: Cells were incubated with varying concentrations of tovinontrine or hydroxyurea for up to 72 hours.[1][7]
- Endpoints: cGMP levels were measured by ELISA, and HbF expression was quantified by ELISA and flow cytometry (F-cells).[1][7]

#### **Key Findings:**

- **Tovinontrine** dose-dependently increased cGMP and HbF levels in both K562 and UT-7 cell lines.[7]
- In differentiated CD34+ cells from SCD patients, tovinontrine significantly increased the percentage of HbF-positive cells (F-cells).[7]

## In Vivo Studies in a Sickle Cell Disease Mouse Model

#### Experimental Protocol:

- Animal Model: The Townes transgenic mouse model, which expresses human alpha-, gamma-, and sickle beta-globin genes (HbSS), was used. This model recapitulates many of the hematological and pathological features of human SCD.
- Treatment: HbSS mice were treated with daily oral doses of tovinontrine (30 mg/kg), hydroxyurea (100 mg/kg), or vehicle for 30 days.[1][7]
- Endpoints:



- Hematological Parameters: HbF levels, percentage of sickled RBCs, and markers of hemolysis (plasma-free hemoglobin, bilirubin, LDH) were measured.[1][7]
- Inflammation: White blood cell (WBC) counts were assessed.[1][7]
- Vaso-occlusion: Microvascular stasis was quantified in dorsal skin-fold chambers following exposure to hypoxic conditions.[7]

#### Key Findings:

| Parameter            | Vehicle Control | Tovinontrine (30<br>mg/kg/day) | Hydroxyurea (100<br>mg/kg/day) |
|----------------------|-----------------|--------------------------------|--------------------------------|
| F-cells (%)          | 8.4%            | 27.3% (p<0.001)                | 29.3%                          |
| Sickled RBCs (%)     | 56.3%           | 24.4% (p<0.0001)               | 28.8%                          |
| WBC Count            | Elevated        | Reduced                        | Reduced                        |
| Microvascular Stasis | High            | Reduced                        | Reduced                        |
| Hemolysis Markers    | Elevated        | Reduced                        | Reduced                        |

Table 1. Summary of Preclinical In Vivo Data in Townes Mouse Model.[1][7]

# Clinical Development Program Phase 2a Clinical Trial (NCT03401112)

#### Experimental Protocol:

- Study Design: A randomized, double-blind, placebo-controlled trial in adult patients with SCD.[8]
- Patient Population: Included patients on a stable dose of hydroxyurea and those not on hydroxyurea.[8]
- Treatment: Patients received escalating doses of tovinontrine (up to 200 mg daily) or placebo for up to 24 weeks.[9]



• Endpoints: The primary endpoints were safety and tolerability. Secondary endpoints included changes in F-cells, HbF, and the annualized rate of VOCs.[8][9]

#### Key Findings:

- **Tovinontrine** was generally well-tolerated, both as a monotherapy and in combination with hydroxyurea.[3]
- In a completers analysis, the high-dose group showed a relative increase in F-cell percentage of 13.3% from baseline.
- A 25% lower rate of VOCs was observed in the tovinontrine monotherapy group compared to placebo.

## Phase 2a Open-Label Extension (OLE) Trial

#### Experimental Protocol:

- Study Design: A long-term safety and tolerability study for patients who completed the Phase 2a trial.[3]
- Treatment: All patients received tovinontrine, with doses escalating up to 400 mg daily.

Key Findings (at 12 months):

- The median annualized VOC rate was reduced by 38% in subjects who were previously in the placebo group of the Phase 2a trial (from 5.0 to 3.1 per year).[3]
- The low median annualized VOC rate for patients who had received **tovinontrine** in the Phase 2a trial was maintained.[3]
- 22% of evaluable subjects had an absolute increase in HbF greater than 3%.[3]
- 47% of subjects had an absolute increase in F-cells greater than 6%.[3]

## The Ardent Phase 2b Clinical Trial (NCT04474314) and Discontinuation







#### Experimental Protocol:

- Study Design: A global, randomized, double-blind, placebo-controlled, multicenter study.[6]
   [10]
- Patient Population: Approximately 115 adult patients with SCD.[6]
- Treatment: Patients were randomized to receive a low dose (200 mg or 300 mg) or a high dose (300 mg or 400 mg) of **tovinontrine**, or placebo, once daily for 52 weeks.[5][10]
- Endpoints: The primary efficacy endpoint was the annualized rate of VOCs in the high-dose group compared to placebo. A key secondary endpoint was the proportion of patients with an HbF response (absolute increase of at least 3%).[6][10]





Click to download full resolution via product page

Figure 2. Tovinontrine's Clinical Development and Discontinuation Pathway.



Interim Analysis and Key Findings: An interim analysis of the Ardent trial led to the discontinuation of **tovinontrine** development for SCD.[2][4][10]

| Endpoint                   | Placebo                   | Tovinontrine (High Dose)  |
|----------------------------|---------------------------|---------------------------|
| Median Annualized VOC Rate | 2.02                      | 1.89                      |
| HbF Response               | No significant difference | No significant difference |

Table 2. Key Interim Results from the Ardent Phase 2b Trial.[5]

The interim results showed no significant difference in the median annualized rate of VOCs between the high-dose **tovinontrine** group and the placebo group. There was also no meaningful benefit observed in HbF response.[11] While the drug was generally well-tolerated, the lack of efficacy on the primary endpoint led Imara to halt the trial and discontinue further development of **tovinontrine** for SCD and beta-thalassemia.[7][10]

### Conclusion

The journey of **tovinontrine** for the treatment of sickle cell disease highlights the challenges inherent in drug development, particularly for complex genetic disorders. While the scientific rationale for PDE9 inhibition was sound and supported by promising preclinical and early clinical data, the pivotal Phase 2b Ardent trial failed to demonstrate a clinically meaningful benefit over placebo. The discontinuation of **tovinontrine** underscores the importance of robust, well-controlled clinical trials in validating novel therapeutic approaches. The data and insights gained from the **tovinontrine** program, however, contribute to the broader understanding of the cGMP pathway in SCD and will inform future research in this area.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References







- 1. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease | Haematologica [haematologica.org]
- 2. Imara Announces Results of Interim Analyses of Tovinontrine (IMR-687) Phase 2b Clinical Trials in Sickle Cell Disease and Beta-Thalassemia | IMRA Stock News [stocktitan.net]
- 3. Imara Presents Clinical and Preclinical Tovinontrine (IMR-687) Data at the American Society of Hematology (ASH) Annual Meeting 2021 BioSpace [biospace.com]
- 4. Imara Announces Results of Interim Analyses of Tovinontrine (IMR-687) Phase 2b Clinical Trials in Sickle Cell Disease and Beta-Thalassemia - BioSpace [biospace.com]
- 5. sicklecellanemianews.com [sicklecellanemianews.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sicklecellanemianews.com [sicklecellanemianews.com]
- 10. Imara Announces Results of Interim Analyses of Tovinontrine [globenewswire.com]
- 11. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [The Discontinuation of Tovinontrine for Sickle Cell Disease: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611444#discontinued-tovinontrine-research-in-sickle-cell-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com